2,5-Bis(dimethylsilyl)thiophene
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Overview
Description
2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(dimethylsilyl)thiophene typically involves the Wurtz coupling reaction. This method entails the coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the successful formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Wurtz coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would require optimization of reaction parameters, such as reagent concentrations, temperature control, and purification processes, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(dimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,5-Bis(dimethylsilyl)thiophene has a wide range of applications in scientific research:
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of thiophene compounds are explored for their potential biological activities.
Industry: The compound’s ability to form conductive polymers makes it valuable in the production of electronic devices and sensors.
Mechanism of Action
The mechanism by which 2,5-Bis(dimethylsilyl)thiophene exerts its effects is primarily related to its ability to undergo polymerization and form conductive films. The presence of silicon-silicon sigma bonds, which are analogous to carbon-carbon double bonds, allows for the formation of extended conjugated systems. These systems can absorb light in the ultraviolet region, making the compound useful in photolithographic applications .
Comparison with Similar Compounds
2,5-Bis(trimethylsilyl)thiophene: This compound is similar in structure but has trimethylsilyl groups instead of dimethylsilyl groups.
Poly(2,5-bis(dimethylsilyl)thiophene): A polymeric form of the compound with alternating thiophene and disilyl units.
Uniqueness: this compound is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct electronic properties. The ability to form highly conductive polythiophene films sets it apart from other thiophene derivatives and makes it particularly valuable in the field of organic electronics.
Properties
CAS No. |
23395-60-0 |
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Molecular Formula |
C8H16SSi2 |
Molecular Weight |
200.45 g/mol |
IUPAC Name |
(5-dimethylsilylthiophen-2-yl)-dimethylsilane |
InChI |
InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |
InChI Key |
RSLQPGRJMFPVHF-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(S1)[Si](C)C |
Canonical SMILES |
C[SiH](C)C1=CC=C(S1)[SiH](C)C |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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